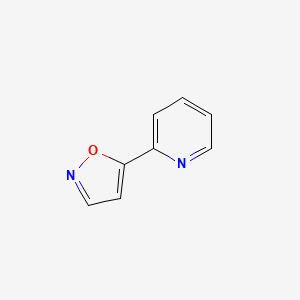
2-(1,2-Oxazol-5-yl)pyridine
Descripción general
Descripción
“2-(1,2-Oxazol-5-yl)pyridine” is a compound with the molecular weight of 146.15 . It is also known by its IUPAC name, 2-(5-isoxazolyl)pyridine . The compound is in liquid form .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “2-(1,2-Oxazol-5-yl)pyridine”, has been a topic of interest in medicinal chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points, with a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
Oxazole-based molecules, including “2-(1,2-Oxazol-5-yl)pyridine”, are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes them significant heterocyclic nuclei in medicinal chemistry .
Physical And Chemical Properties Analysis
The compound “2-(1,2-Oxazol-5-yl)pyridine” is a liquid . It has a molecular weight of 146.15 . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis of Oxazole-Based Medicinal Compounds
Oxazole compounds are significant in medicinal chemistry due to their ability to bind with a variety of receptors and enzymes. The van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is a prominent method for preparing oxazole-based medicinal compounds. This strategy has been employed to synthesize diverse oxazole derivatives that are valuable in drug discovery .
Antibacterial Applications
Oxazole derivatives have been identified as potent antibacterial agents. Their structural diversity allows them to interact with bacterial cell components, disrupting vital processes and leading to the inhibition of bacterial growth .
Safety and Hazards
The compound “2-(1,2-Oxazol-5-yl)pyridine” is associated with certain hazards. It has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Oxazole-based molecules, including “2-(1,2-Oxazol-5-yl)pyridine”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mecanismo De Acción
Target of Action
Oxazole derivatives, which include 2-(1,2-oxazol-5-yl)pyridine, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Oxazole derivatives have been found to interact with their targets in a variety of ways, often depending on the specific substitution pattern in the oxazole derivatives . These interactions can lead to changes in the target’s function, potentially resulting in various biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole derivatives , it is likely that 2-(1,2-Oxazol-5-yl)pyridine may interact with multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it is likely that the compound may induce a variety of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
5-pyridin-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJIRKAEXNLKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Oxazol-5-yl)pyridine | |
CAS RN |
1314809-76-1 | |
| Record name | 2-(1,2-oxazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)
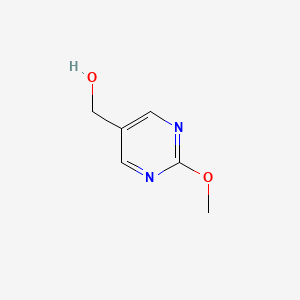


![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)
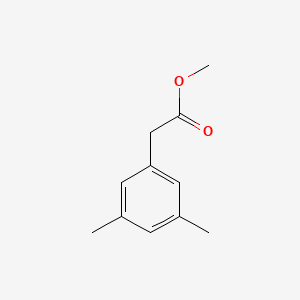
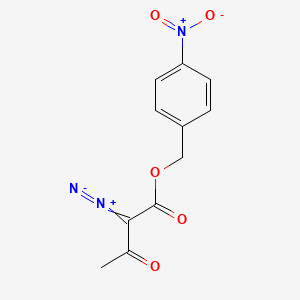
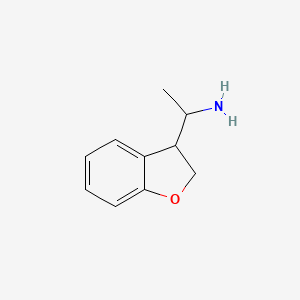


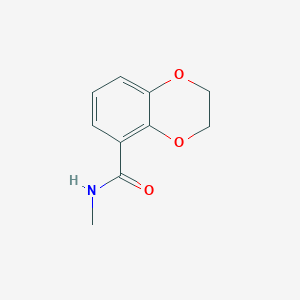
![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)

